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Compound of Interest

Compound Name:
3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-

carbonitrile

CAS No.: 956485-59-9

Cat. No.: B1345282 Get Quote

Executive Summary
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold represents a cornerstone in modern

medicinal chemistry, serving as a superior bioisostere to indole and purine. Its unique electronic

distribution—characterized by the extra nitrogen at position 7—confers distinct physicochemical

properties, including enhanced aqueous solubility and a specific hydrogen-bonding motif critical

for ATP-competitive inhibition. This guide dissects the structural utility of 7-azaindoles in

oncology (kinase inhibition) and virology (entry inhibition), supported by rigorous experimental

protocols and mechanistic visualizations.

Part 1: The Pharmacophore & Structural Logic
The "Hinge-Binding" Motif
The 7-azaindole core is evolutionarily optimized for kinase inhibition.[1][2][3][4] Unlike the

indole scaffold, the pyridine-like nitrogen at position 7 (N7) acts as a hydrogen bond acceptor,

while the pyrrole nitrogen (N1) acts as a hydrogen bond donor.[5]

This arrangement mimics the adenine ring of ATP, allowing the scaffold to form a high-affinity

bidentate hydrogen bond with the "hinge region" of kinase domains.

N1-H: Donates H-bond to the backbone carbonyl of the hinge residue (e.g., Glu, Met).
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N7: Accepts H-bond from the backbone amide NH of the hinge residue.[5]

Electronic Tuning
Substitution at the C3 position is electronically favorable for electrophilic aromatic substitution,

allowing for rapid library generation. Furthermore, the electron-deficient pyridine ring lowers the

pKa of the N1 proton compared to indole, influencing membrane permeability and metabolic

stability.

Part 2: Key Biological Applications
Oncology: Precision Kinase Inhibition (Vemurafenib)
The most prominent application of the 7-azaindole scaffold is Vemurafenib (PLX4032), a B-Raf

enzyme inhibitor approved for the treatment of late-stage melanoma.

Target: BRAF V600E mutation.[6]

Mechanism: Competitive inhibition at the ATP-binding site.[1][3]

Structural Insight: The 7-azaindole core anchors the molecule to the kinase hinge.[2][3] The

para-chlorophenyl substituent at C3 projects into the hydrophobic pocket, locking the kinase

in an active-like but catalytically incompetent conformation.

Diagram 1: Kinase Hinge Binding Mode
The following diagram illustrates the bidentate interaction mechanism essential for 7-azaindole

efficacy.
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Click to download full resolution via product page

Caption: Bidentate hydrogen bonding between the 7-azaindole scaffold and the kinase hinge

region.[1][2][3][4]

Virology: HIV-1 Attachment Inhibition (Fostemsavir)
Fostemsavir (a prodrug of Temsavir) utilizes the 7-azaindole scaffold to target the HIV-1 gp120

glycoprotein.

Mechanism: Unlike kinase inhibitors, Temsavir does not target an enzymatic active site.

Instead, it binds to a conserved pocket on gp120 near the CD4 binding site.

Effect: It stabilizes gp120 in a conformation that prevents the structural rearrangement

required for the virus to attach to the host CD4 receptor.[7]

Diagram 2: HIV Entry Inhibition Pathway
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Caption: Mechanism of Action for Fostemsavir preventing HIV-1 viral entry via gp120

stabilization.[8]

Part 3: Comparative Biological Activity Data
The following table summarizes the potency shifts observed when modifying the 7-azaindole

core in kinase discovery campaigns (Representative Data derived from SAR studies).

Compound
Class

Substitutio
n (C3)

Substitutio
n (N1)

Target IC50 (nM)
Activity
Note

Parent

Scaffold
-H -H PKA >10,000

Inactive

(Weak

binder)

Early Lead -Phenyl -H CDK2 450

Moderate

potency;

lacks

specificity

Vemurafenib
p-Cl-phenyl-

azaindole

Difluoropheny

l sulfonamide
BRAF V600E 31

High

Potency;

Hinge binder

+

Hydrophobic

pocket fill

Temsavir
Glyoxamide

derivative
Alkyl-triazole HIV-1 gp120 0.8 (EC50)

Picomolar

antiviral

activity

Part 4: Experimental Protocols
Protocol: TR-FRET Kinase Assay (Self-Validating)
Objective: Determine the IC50 of a 7-azaindole derivative against a target kinase (e.g., BRAF)

using Time-Resolved Fluorescence Resonance Energy Transfer.
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Why this works: This assay is homogeneous and robust against fluorescence interference (a

common issue with azaindole autofluorescence) due to the time-delayed measurement.

Reagents:

Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

Europium-labeled anti-phospho antibody (Donor).

AlexaFluor 647-labeled tracer (Acceptor).

Test Compound (dissolved in DMSO).

Step-by-Step Workflow:

Preparation: Dilute test compounds in 100% DMSO to 100x final concentration. Perform 3-

fold serial dilutions.

Enzyme Addition: Add 5 µL of Kinase (at 2x Kd concentration) to a 384-well low-volume

white plate.

Compound Incubation: Add 100 nL of compound. Incubate for 15 mins at RT. Validation Step:

Include "No Enzyme" (background) and "No Compound" (Max signal) controls.

Substrate Initiation: Add 5 µL of ATP/Substrate mix (at Km apparent).

Critical: Using ATP at Km ensures the assay is sensitive to competitive inhibitors (like 7-

azaindoles).

Reaction: Incubate for 60 minutes at RT.

Detection: Add 10 µL of EDTA/Antibody detection mix to stop the reaction and enable FRET.

Read: Measure fluorescence ratio (665 nm / 615 nm) on a multimode plate reader (e.g.,

EnVision) after 1 hour equilibration.

Data Analysis:
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Calculate % Inhibition =

.

Fit data to a 4-parameter logistic equation to derive IC50.

Quality Control: Z-factor must be > 0.5 for the assay to be valid.

Protocol: Cell Viability (ATP Quantitation)
Objective: Assess cellular potency (EC50) in a relevant cell line (e.g., A375 melanoma cells for

BRAF inhibitors).

Seeding: Seed A375 cells (2,000 cells/well) in 96-well opaque plates. Allow attachment

overnight (16h).

Treatment: Add 7-azaindole compounds (serial dilution, 0.1% DMSO final).

Incubation: Incubate for 72 hours at 37°C, 5% CO2.

Lysis/Detection: Add CellTiter-Glo reagent (Promega) equal to cell culture volume (1:1).

Mechanism:[6][7][8][9][10][11] Lyses cells and generates luminescence proportional to

ATP (metabolically active cells).

Measurement: Shake for 2 mins, equilibrate for 10 mins, read Luminescence.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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